molecular formula C14H17N5O4S B2734621 N-((5-((2-(hydroxyamino)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide CAS No. 878065-02-2

N-((5-((2-(hydroxyamino)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

Cat. No.: B2734621
CAS No.: 878065-02-2
M. Wt: 351.38
InChI Key: NWMXOGBIBLOMAP-UHFFFAOYSA-N
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Description

N-((5-((2-(Hydroxyamino)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide (hereafter referred to by its full systematic name) is a triazole-based hybrid compound featuring a 4-methoxybenzamide moiety linked to a 4-methyl-4H-1,2,4-triazole core via a methylene bridge. The triazole ring is further substituted with a thioether group connected to a hydroxyamino-oxoethyl side chain. This structure combines pharmacophoric elements such as the 1,2,4-triazole ring (known for diverse biological activities) and the hydroxamate group (associated with metalloenzyme inhibition and chelation properties) .

Properties

IUPAC Name

N-[[5-[2-(hydroxyamino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O4S/c1-19-11(16-17-14(19)24-8-12(20)18-22)7-15-13(21)9-3-5-10(23-2)6-4-9/h3-6,22H,7-8H2,1-2H3,(H,15,21)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWMXOGBIBLOMAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NO)CNC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-((2-(hydroxyamino)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound under acidic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction using a thiol reagent.

    Attachment of the Benzamide Moiety: The benzamide moiety is attached through an amide coupling reaction, often using reagents like carbodiimides to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Halogenating agents or nucleophiles for substitution reactions.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Alcohols: From reduction reactions.

    Functionalized Derivatives: From substitution reactions.

Scientific Research Applications

N-((5-((2-(hydroxyamino)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.

    Industrial Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-((5-((2-(hydroxyamino)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide involves its interaction with specific molecular targets. The triazole ring and sulfanyl group are key functional groups that enable binding to enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural homology with several triazole derivatives reported in the literature. Below is a detailed comparison:

2.1. Core Triazole Derivatives with Thioether Linkages
  • Compound AB4 (): Structure: 2-amino-N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzamide. Similarity: Structural alignment score of 0.500 with the target compound due to shared 4-methyl-4H-1,2,4-triazole and benzamide groups. Key Difference: AB4 lacks the hydroxyamino-oxoethyl side chain, instead featuring a thiazole substituent.
  • Derivatives 7a–7c (): Structure: 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-arylpropanamides. UV–Vis Absorption: 295–298 nm (similar to triazole-based chromophores in the target compound).
2.2. Bioactive Triazole Hybrids
  • Compound 6l (): Structure: 4-(4-Methoxyphenyl)-3-(thiophen-2-yl)-5-(((5-(trifluoromethyl)furan-2-yl)methyl)thio)-4H-1,2,4-triazole. Bioactivity: 93% yield, high thermal stability (melting point 125–128°C). Key Difference: Trifluoromethylfuran and thiophene substituents enhance antifungal activity but reduce solubility compared to the target compound’s hydroxyamino group .
  • Compounds 5t–5x ():

    • Structure: Benzimidazole-1,2,4-triazole hybrids with halogen substituents (e.g., 5t: 2-((5-(4-(6-chloro-1H-benzimidazol-2-yl)phenyl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)-1-(2,4-difluorophenyl)ethan-1-one).
    • Bioactivity: Demonstrated anticandidal activity via HRMS and NMR-confirmed structures.
    • Key Difference: Ethyl/methyl groups on the triazole and benzimidazole moieties improve membrane permeability but lack the hydroxamate’s metal-binding capacity .
2.3. Acetamide-Linked Triazoles
  • Compounds 7a–7e ():
    • Structure: N-(aryl)-2-((5-(1-(4-isobutylphenyl)ethyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamides.
    • Synthesis: 70–75% yields, confirmed by HRMS and elemental analysis.
    • Key Difference: Isobutylphenyl and acetamide groups prioritize steric bulk over the target compound’s hydroxamate-based polarity .

Comparative Data Table

Compound Core Structure Key Substituents UV–Vis (nm) Melting Point (°C) Bioactivity/Application
Target Compound 4-Methyl-1,2,4-triazole Hydroxyamino-oxoethyl, 4-methoxybenzamide N/A* N/A* Potential NLO/metalloenzyme inhibitor
AB4 () 4-Methyl-1,2,4-triazole Thiazole, benzamide N/A N/A Structural similarity score 0.500
7a–7c () 4-Methyl-1,2,4-triazole 3-Bromophenyl, propanamide 295–298 122–290 NLO chromophores
6l () 4-Methyl-1,2,4-triazole Trifluoromethylfuran, thiophene N/A 125–128 Antifungal
5t () Benzimidazole-triazole Chlorophenyl, difluorophenyl N/A 176–177 Anticandidal
7a () 4-Methyl-1,2,4-triazole Isobutylphenyl, acetamide N/A 122–124 Synthetic intermediate

Research Findings and Implications

  • Structural Advantages: The hydroxyamino-oxoethyl group in the target compound may enhance hydrogen bonding and metal chelation, making it a candidate for metalloenzyme inhibition (e.g., histone deacetylases) .
  • Limitations vs. Analogs : Unlike halogenated analogs (e.g., 5t, 6l), the absence of electron-withdrawing groups (Cl, F) may reduce its antimicrobial potency but improve solubility .
  • NLO Potential: Triazole-thioether derivatives (e.g., 7a–7c) exhibit strong UV–Vis absorption, suggesting the target compound could be tuned for NLO applications by modifying the benzamide substituent .

Biological Activity

N-((5-((2-(hydroxyamino)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a compound of interest due to its potential biological activities. This article explores its properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C17H17N5O3S
  • Molecular Weight : 403.5 g/mol
  • CAS Number : 878065-16-8

The compound features a triazole moiety, which is known for its diverse biological activities, including antifungal, antibacterial, and anticancer properties. The triazole ring interacts with various biological targets, often inhibiting enzymes critical for pathogen survival and proliferation.

Biological Activities

  • Antimicrobial Activity :
    • Triazole derivatives have shown significant antibacterial effects against a range of Gram-positive and Gram-negative bacteria. For instance, studies indicate that compounds similar to this compound exhibit potency against Escherichia coli and Staphylococcus aureus .
    • The mechanism often involves interference with bacterial cell wall synthesis or enzyme inhibition.
  • Antioxidant Activity :
    • The compound's structure suggests potential antioxidant properties. DPPH and ABTS assays have been utilized to evaluate the free radical scavenging ability of similar compounds, indicating promising results .
  • Anticancer Potential :
    • Research indicates that triazole derivatives can induce apoptosis in cancer cells through various pathways, including the modulation of signaling cascades involved in cell survival and proliferation .

Study 1: Antimicrobial Efficacy

A study involving a series of triazole derivatives demonstrated that compounds with structural similarities to this compound exhibited MIC values ranging from 0.5 to 32 µg/mL against various bacterial strains. Molecular docking studies confirmed strong binding affinities to target enzymes .

Study 2: Antioxidant Assessment

In another investigation, the antioxidant capacity of related triazole compounds was assessed using the DPPH method. The IC50 values ranged from 0.397 μM to 0.87 μM, indicating that some derivatives are comparable to standard antioxidants like ascorbic acid .

Summary of Findings

Activity TypeObserved EffectsReference
AntimicrobialEffective against multiple bacterial strains ,
AntioxidantSignificant free radical scavenging ability
AnticancerInduces apoptosis in cancer cell lines

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